Sos1-IN-13 is a small molecule compound designed to inhibit the function of Son of Sevenless 1, a guanine nucleotide exchange factor that activates RAS proteins. This compound is particularly significant in the context of cancer research, as RAS proteins are frequently mutated in various cancers, leading to uncontrolled cell proliferation and survival. Sos1-IN-13 has emerged as a promising therapeutic candidate due to its ability to selectively disrupt the interaction between Sos1 and RAS, thereby inhibiting downstream signaling pathways involved in tumor growth.
The development of Sos1-IN-13 was part of a broader effort to identify potent inhibitors of Sos1 through high-throughput screening methods. The compound was identified from a library of small molecules that were tested for their ability to bind to and inhibit Sos1's activity in the context of RAS signaling pathways .
Sos1-IN-13 falls under the category of small molecule inhibitors. It is classified as a RAS-Guanine nucleotide exchange factor inhibitor, specifically targeting the Sos1 protein, which plays a critical role in RAS activation and signaling.
The synthesis of Sos1-IN-13 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:
The synthesis may involve techniques such as:
The molecular structure of Sos1-IN-13 features a complex arrangement that allows for specific interactions with the Sos1 protein. While detailed structural data is not provided in the search results, compounds in this class typically exhibit a scaffold that supports binding to hydrophobic pockets on target proteins.
Molecular modeling studies suggest that Sos1-IN-13 can form multiple interactions with residues within the Sos1 binding site, stabilizing the complex and preventing RAS activation .
Sos1-IN-13 primarily functions by inhibiting the guanine nucleotide exchange activity of Sos1. This inhibition prevents RAS from transitioning to its active GTP-bound form, thereby blocking downstream signaling pathways critical for cell proliferation and survival.
The compound's mechanism involves:
Sos1-IN-13 acts by binding to Sos1, thereby disrupting its ability to facilitate the exchange of GDP for GTP on RAS proteins. This action effectively lowers the levels of active RAS within cells, leading to reduced activation of downstream signaling pathways such as the mitogen-activated protein kinase pathway and phosphatidylinositol 3-kinase pathway.
Studies have demonstrated that treatment with Sos1-IN-13 results in decreased phosphorylation of key signaling molecules downstream of RAS, indicating effective inhibition of RAS signaling .
Relevant data from preliminary studies indicate favorable properties conducive to further development as a therapeutic agent .
Sos1-IN-13 has potential applications in:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1